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For Researchers, Scientists, and Drug Development Professionals

Introduction
JNJ-40346527, also known as Edicotinib, is a potent and selective, orally active small

molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.[1]

Developed by Janssen Research & Development, this compound has been investigated for its

therapeutic potential in a range of indications, including inflammatory diseases and cancer,

owing to the central role of the CSF-1R signaling pathway in regulating the survival,

proliferation, and differentiation of macrophages. This technical guide provides an in-depth

overview of the discovery, chemical synthesis, and biological activity of JNJ-40346527, tailored

for professionals in the field of drug development.

Discovery and Rationale
The discovery of JNJ-40346527 was driven by the therapeutic hypothesis that inhibiting the

CSF-1R signaling pathway would modulate the activity of macrophages, which are key players

in the pathophysiology of various diseases. CSF-1R and its ligands, CSF-1 and IL-34, are

crucial for the development and maintenance of most tissue-resident macrophages.[2][3]

Dysregulation of this pathway is implicated in inflammatory conditions such as rheumatoid

arthritis and inflammatory bowel disease, as well as in the tumor microenvironment where

tumor-associated macrophages (TAMs) can promote tumor growth and metastasis.[4][5]
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JNJ-40346527 was identified as a highly selective inhibitor of CSF-1R, demonstrating potent

activity against the kinase domain of the receptor. Its development was aimed at providing a

targeted therapy to reduce the number and pro-inflammatory activity of macrophages in

diseased tissues.

Chemical Synthesis
The chemical synthesis of JNJ-40346527, with the chemical name 4-cyano-N-[2-(4,4-

dimethylcyclohex-1-en-1-yl)-6-(2,2,6,6-tetramethyl-tetrahydro-2H-pyran-4-yl)pyridin-3-yl]-1H-

imidazole-2-carboxamide, is detailed in patent literature (US 2014/0045789 A1). The synthesis

is a multi-step process involving the construction of the substituted pyridine core followed by

the amidation with the imidazole carboxamide fragment.

Note: The following is a generalized scheme based on typical synthetic routes for similar

compounds and information inferred from the patent. The actual process may have proprietary

variations.

Synthetic Scheme Overview
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Substituted Pyridine Precursor
(e.g., 2-chloro-3-amino-6-substituted pyridine)

Suzuki Coupling Coupling/Condensation

Cyclohexenyl Boronic Acid or Ester Tetramethyl-tetrahydropyran Precursor

Intermediate A:
2-(cyclohexenyl)-6-(tetrahydropyranyl)pyridin-3-amine

Amide Coupling

4-Cyano-1H-imidazole-2-carboxylic acid

JNJ-40346527

Click to download full resolution via product page

Caption: Generalized synthetic workflow for JNJ-40346527.
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Detailed Experimental Protocols are proprietary and can be found in the specified patent

application.

Biological Activity and Mechanism of Action
JNJ-40346527 exerts its biological effects by inhibiting the tyrosine kinase activity of CSF-1R.

This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking

downstream signaling cascades.

Signaling Pathway
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Caption: CSF-1R signaling pathway and the inhibitory action of JNJ-40346527.
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Quantitative Biological Data
The biological activity of JNJ-40346527 has been characterized in various in vitro and in vivo

models.

Table 1: In Vitro Kinase and Cellular Activity

Parameter Value Cell Line/System Reference

CSF-1R IC50 3.2 nM Kinase Assay [1]

KIT IC50 20 nM Kinase Assay [1]

FLT3 IC50 190 nM Kinase Assay [1]

CSF-1R

Phosphorylation IC50
18.6 nM N13 Microglial Cells [6]

ERK1/2

Phosphorylation IC50
22.5 nM N13 Microglial Cells [6]

Table 2: Preclinical Pharmacokinetics in Mice

Parameter Value Dosing Model Reference

Microglial

Proliferation

EC50 (Plasma)

196 ng/mL Oral Gavage ME7 Prion Mice [1]

Microglial

Proliferation

EC50 (Brain)

69 ng/g Oral Gavage ME7 Prion Mice [1]

Table 3: Clinical Pharmacokinetics in Hodgkin Lymphoma Patients (Phase I/II)
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Dose Cmax (ng/mL)
AUC24h
(ng·h/mL)

tmax (h) Reference

150 mg qd 183 ± 65.5 2500 ± 978 2.0 (1.0-4.0) [5]

300 mg qd 415 ± 180 5860 ± 2900 2.0 (2.0-4.0) [5]

450 mg qd 563 ± 298 8000 ± 4560 2.0 (2.0-4.0) [5]

150 mg bid 296 ± 121 4800 ± 2110 2.0 (1.0-4.0) [5]

Data presented

as mean ± SD or

median (range).

Table 4: Clinical Pharmacokinetics in Rheumatoid Arthritis Patients (Phase IIa)

Parameter Value (at Week 8) Dosing Reference

Mean Cmax 347 ng/mL 100 mg bid [3]

Median tmax 2 h 100 mg bid [3]

Mean Cmin 167 ng/mL 100 mg bid [3]

Key Experimental Protocols
CSF-1R Phosphorylation Inhibition Assay
This assay assesses the ability of JNJ-40346527 to inhibit the ligand-induced phosphorylation

of CSF-1R in a cellular context.
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1. Culture N13 microglial cells

2. Serum starve cells

3. Pre-incubate with JNJ-40346527
(various concentrations)

4. Stimulate with recombinant CSF-1

5. Lyse cells and collect protein

6. Western Blot for p-CSF-1R and total CSF-1R

7. Quantify band intensity and calculate IC50

 

1. Isolate CD4+CD45RBhigh naïve T-cells
from spleens of donor mice

2. Inject naïve T-cells into
immunodeficient recipient mice (e.g., SCID)

3. Monitor mice for signs of colitis
(e.g., weight loss, diarrhea)

4. Treat with JNJ-40346527 or vehicle

5. At study endpoint, collect colon tissue

6. Assess disease severity:
- Histopathology

- Colon weight/length ratio
- Cytokine expression

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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